1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(3-(methylthio)phenyl)urea
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Description
1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(3-(methylthio)phenyl)urea is a useful research compound. Its molecular formula is C15H20N6O2S and its molecular weight is 348.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity in Heterocyclic Chemistry
The compound's utility in heterocyclic chemistry is significant, particularly in synthesizing derivatives of imidazo-sym-triazine and exploring their chemical properties. For instance, the synthesis of derivatives by the action of aryl isocyanates and arenesulfonyl chlorides on a base compound similar in structure to the one demonstrates its reactivity and potential in creating novel compounds with various applications (Dovlatyan, Eliazyan, Pivazyan, & Yengoyan, 2008). Similarly, the formation of heterocyclic compounds via reactions with a variety of acceptor molecules further illustrates the compound's role in developing new molecular structures with potential applications in materials science and pharmaceuticals (Matsuda, Yamamoto, & Ishii, 1976).
Corrosion Inhibition
The derivatives of 1,3,5-triazinyl urea, closely related to the specified compound, have been evaluated for their effectiveness as corrosion inhibitors. These studies demonstrate the compounds' ability to form protective layers on metal surfaces, significantly reducing corrosion rates in acidic environments. This application is crucial for extending the lifespan of metal components in various industrial settings (Mistry, Patel, Patel, & Jauhari, 2011).
Molecular Structure Analysis
The analysis of the molecular structure of derivatives of this compound, particularly in the context of crystallography, provides insights into the molecular interactions and stability of these chemicals. For example, the study of the molecule triflusulfuron-methyl, which shares a core structure with the compound , highlights the importance of intramolecular interactions in determining the molecule's shape and reactivity (Mereiter, 2011).
Properties
IUPAC Name |
1-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-(3-methylsulfanylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2S/c1-21(2)13-18-12(19-15(20-13)23-3)9-16-14(22)17-10-6-5-7-11(8-10)24-4/h5-8H,9H2,1-4H3,(H2,16,17,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHPKBBYGPUWAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=CC(=CC=C2)SC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.